N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is a fluorogenic substrate used primarily in biochemical assays. It is known for its well-characterized structure and is commonly used to measure the activity of enzymes such as lysozyme .
Properties
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCALJGBTWBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N4O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves the acetylation of chitin-derived oligosaccharides. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure complete acetylation and to avoid degradation of the oligosaccharide backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE primarily undergoes hydrolysis reactions. These reactions are catalyzed by enzymes such as lysozyme, which cleave the glycosidic bonds in the substrate .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous solutions at specific pH levels that optimize enzyme activity. Common reagents include buffer solutions to maintain the pH and salts to stabilize the enzyme .
Major Products Formed
The major product formed from the hydrolysis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is 4-METHYLUMBELLIFERONE, a fluorescent compound that can be easily detected and measured .
Scientific Research Applications
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is widely used in scientific research for the following applications:
Mechanism of Action
The mechanism of action of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves its hydrolysis by specific enzymes. The enzymes target the glycosidic bonds in the substrate, cleaving them to release 4-METHYLUMBELLIFERONE. This fluorescent product can then be measured to determine the activity of the enzyme . The molecular targets include glycosidases and chitinases, which play crucial roles in various biological processes .
Comparison with Similar Compounds
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is unique due to its specific structure and the type of enzymes it targets. Similar compounds include:
4-METHYLUMBELLIFERYL beta-D-N,N’,N’'-TRIACETYLCHITOTRIOSIDE: Another fluorogenic substrate used for similar enzyme assays.
4-METHYLUMBELLIFERYL N-ACETYL-beta-D-GLUCOSAMINIDE: Used to measure the activity of beta-N-acetylhexosaminidase.
4-METHYLUMBELLIFERYL beta-D-GLUCOPYRANOSIDE: Used in assays for beta-glucosidase activity.
These compounds share similar applications but differ in their specific structures and the enzymes they target, highlighting the uniqueness of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE .
Biological Activity
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's structural complexity suggests potential interactions with various biological targets. The detailed chemical formula is:
This molecular structure includes multiple hydroxyl groups and acetamido functionalities, which are often associated with enhanced solubility and bioactivity.
The biological activity of N-[2-[5-acetamido... can be attributed to its ability to interact with specific cellular pathways. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Potential inhibition of viral replication, particularly in HIV models.
- Antimicrobial Properties : Activity against certain bacterial strains, possibly through disruption of cell wall synthesis or metabolic pathways.
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic processes.
Antiviral Studies
Research indicates that the compound demonstrates significant antiviral properties against HIV variants. In a study assessing its efficacy against MT-4 cells infected with HIV-1, the compound showed promising results in reducing viral load and improving cell viability (IC50 values reported) .
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against Gram-positive bacteria, with varying degrees of effectiveness based on concentration and exposure time. The mechanism may involve interference with bacterial protein synthesis or cell membrane integrity.
Data Table: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Line | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antiviral | HIV-1 (MT-4 cells) | 0.5 µM | Viral replication inhibition |
| Antimicrobial | Staphylococcus aureus | 1.0 µM | Cell wall synthesis disruption |
| Enzyme Inhibition | Various metabolic enzymes | Varies | Competitive inhibition |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, N-[2-[5-acetamido... was tested against various strains of HIV. The compound demonstrated a dose-dependent reduction in viral replication, suggesting a robust mechanism that warrants further investigation into its therapeutic potential for treating HIV infections .
Case Study 2: Antimicrobial Activity
A study focusing on the antimicrobial properties revealed that N-[2-[5-acetamido... effectively inhibited the growth of several bacterial strains, including resistant variants of Staphylococcus aureus. The compound's ability to maintain efficacy against resistant strains highlights its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
